1-((2-((2,4-Dimethoxyphenyl)amino)thiazol-4-yl)methyl)pyrrolidine-2,5-dione hydrochloride
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Overview
Description
This compound is a derivative of pyrrolidine and thiazole, both of which are nitrogen-containing heterocycles . The pyrrolidine ring is a five-membered ring used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The thiazole ring is a part of many potent biologically active compounds .
Synthesis Analysis
The synthesis of such compounds often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . Thiazole derivatives have been synthesized and evaluated for their in vitro antibacterial and antifungal activities .
Molecular Structure Analysis
The pyrrolidine ring is characterized by its sp3-hybridization, contribution to the stereochemistry of the molecule, and increased three-dimensional coverage due to the non-planarity of the ring . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .
Chemical Reactions Analysis
Thiazole derivatives have been found to possess various biological activities, which has created interest among researchers to synthesize a variety of thiazole derivatives . The C-5 atom of the thiazole ring can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .
Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .
Scientific Research Applications
Antiviral Activity
Compounds containing the thiazolidin-4-one ring and indole derivatives have shown promising antiviral activities . They have been reported as potential inhibitors against various viruses, including influenza A and Coxsackie B4 virus .
Anti-inflammatory Activity
Thiazolidin-4-one derivatives have demonstrated significant anti-inflammatory properties . They could potentially be used in the development of new anti-inflammatory drugs .
Anticancer Activity
The thiazolidin-4-one ring is found in many compounds with anticancer properties . These compounds could potentially be used in cancer treatment .
Anti-HIV Activity
Compounds containing the thiazolidin-4-one ring have shown potential as anti-HIV agents . They could be used in the development of new drugs for HIV treatment .
Antioxidant Activity
Thiazolidin-4-one derivatives have demonstrated antioxidant activities . They could potentially be used in the development of new antioxidant drugs .
Antimicrobial Activity
Compounds containing the thiazolidin-4-one ring have shown antimicrobial activities . They could potentially be used in the development of new antimicrobial drugs .
Antitubercular Activity
Thiazolidin-4-one derivatives have shown potential as antitubercular agents . They could be used in the development of new drugs for tuberculosis treatment .
Antidiabetic Activity
Compounds containing the thiazolidin-4-one ring have shown antidiabetic activities . They could potentially be used in the development of new antidiabetic drugs .
Mechanism of Action
The mechanism of action of such compounds often involves the formation of hydrogen bonds with amino acids, which demonstrates encouraging binding energy . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Future Directions
properties
IUPAC Name |
1-[[2-(2,4-dimethoxyanilino)-1,3-thiazol-4-yl]methyl]pyrrolidine-2,5-dione;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S.ClH/c1-22-11-3-4-12(13(7-11)23-2)18-16-17-10(9-24-16)8-19-14(20)5-6-15(19)21;/h3-4,7,9H,5-6,8H2,1-2H3,(H,17,18);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBGUPIHZMAFSEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC2=NC(=CS2)CN3C(=O)CCC3=O)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2-((2,4-Dimethoxyphenyl)amino)thiazol-4-yl)methyl)pyrrolidine-2,5-dione hydrochloride |
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